4-(BOC-Amino)-1-propanoylpiperidine
Overview
Description
4-(BOC-Amino)-1-propanoylpiperidine is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl (BOC) protected amino group and a propanoyl group. The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly significant in the field of medicinal chemistry and pharmaceutical research due to its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BOC-Amino)-1-propanoylpiperidine typically involves the protection of the amino group on the piperidine ring using tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the BOC group. The propanoyl group can be introduced via acylation using propanoyl chloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(BOC-Amino)-1-propanoylpiperidine undergoes various chemical reactions, including:
Deprotection: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Acylation: The amino group can be further acylated to introduce different acyl groups.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, dichloromethane.
Acylation: Propanoyl chloride, pyridine.
Reduction: Sodium borohydride, methanol.
Major Products Formed
Deprotection: 4-Amino-1-propanoylpiperidine.
Acylation: Various N-acyl derivatives.
Reduction: 4-(BOC-Amino)-1-propanolpiperidine
Scientific Research Applications
4-(BOC-Amino)-1-propanoylpiperidine is widely used in scientific research, particularly in:
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds, including inhibitors of bromodomains and HepG2 cell cycle inhibitors used in anti-tumor therapy.
Organic Synthesis: Employed in the microwave-assisted solid-phase synthesis of N-substituted piperidines via direct annulation of primary amines with resin-bound dimesylates.
Biological Research: Used in the study of enzyme inhibitors and receptor ligands due to its structural versatility.
Mechanism of Action
The mechanism of action of 4-(BOC-Amino)-1-propanoylpiperidine primarily involves its role as a protected intermediate in synthetic pathways. The BOC group protects the amino functionality during various chemical transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as acylation or alkylation, to form bioactive compounds. The molecular targets and pathways involved depend on the specific bioactive molecules synthesized from this intermediate .
Comparison with Similar Compounds
Similar Compounds
4-(BOC-Amino)piperidine: Similar structure but lacks the propanoyl group.
4-(BOC-Amino)phenol: Contains a phenol group instead of a piperidine ring.
N-Boc-4-aminopiperidine: Another BOC-protected piperidine derivative.
Uniqueness
4-(BOC-Amino)-1-propanoylpiperidine is unique due to the presence of both the BOC-protected amino group and the propanoyl group, which allows for diverse chemical modifications. This dual functionality makes it a valuable intermediate in the synthesis of complex bioactive molecules .
Properties
IUPAC Name |
tert-butyl N-(1-propanoylpiperidin-4-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-5-11(16)15-8-6-10(7-9-15)14-12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSULKQLDKHQML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653383 | |
Record name | tert-Butyl (1-propanoylpiperidin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152430-27-7 | |
Record name | 1,1-Dimethylethyl N-[1-(1-oxopropyl)-4-piperidinyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1152430-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (1-propanoylpiperidin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.